molecular formula C9H6Cl2N2O7 B13994139 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate CAS No. 73758-37-9

2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate

Cat. No.: B13994139
CAS No.: 73758-37-9
M. Wt: 325.06 g/mol
InChI Key: HZDYUFBJVYRBMA-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is a chemical compound with the molecular formula C9H6Cl2N2O7. It is known for its unique structure, which includes both chloro and nitro functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate typically involves the reaction of 2-chloro-4,6-dinitrophenol with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is used in various scientific research fields, including:

    Chemistry: As a reagent for the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate involves its reactivity towards nucleophiles. The chloroethyl carbonate group can be attacked by nucleophiles, leading to the formation of substituted products. The nitro groups can undergo reduction, affecting the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is unique due to the presence of both chloro and nitro groups, as well as the chloroethyl carbonate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

73758-37-9

Molecular Formula

C9H6Cl2N2O7

Molecular Weight

325.06 g/mol

IUPAC Name

(2-chloro-4,6-dinitrophenyl) 2-chloroethyl carbonate

InChI

InChI=1S/C9H6Cl2N2O7/c10-1-2-19-9(14)20-8-6(11)3-5(12(15)16)4-7(8)13(17)18/h3-4H,1-2H2

InChI Key

HZDYUFBJVYRBMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OCCCl)Cl)[N+](=O)[O-]

Origin of Product

United States

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